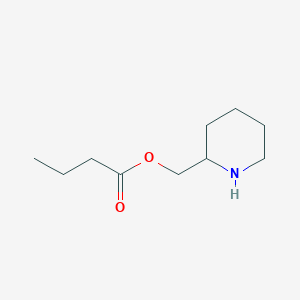
Butanoic acid, 2-piperidinylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-piperidinylmethyl ester is an organic compound with the molecular formula C10H19NO2. It is an ester derived from butanoic acid and 2-piperidinylmethanol. Esters are known for their pleasant odors and are commonly found in various natural and synthetic products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butanoic acid, 2-piperidinylmethyl ester can be synthesized through the esterification of butanoic acid with 2-piperidinylmethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Butanoic acid+2-piperidinylmethanolH2SO4Butanoic acid, 2-piperidinylmethyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of a strong acid catalyst and elevated temperatures can help achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
Hydrolysis: Butanoic acid, 2-piperidinylmethyl ester can undergo hydrolysis in the presence of an acid or base to yield butanoic acid and 2-piperidinylmethanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Butanoic acid and 2-piperidinylmethanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Butanoic acid, 2-piperidinylmethyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.
Mecanismo De Acción
The mechanism of action of butanoic acid, 2-piperidinylmethyl ester involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release butanoic acid and 2-piperidinylmethanol, which may interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, methyl ester: Another ester of butanoic acid, commonly used in fragrances and flavors.
Butanoic acid, ethyl ester: Similar in structure and used in similar applications as butanoic acid, 2-piperidinylmethyl ester.
Butanoic acid, propyl ester: Also used in the fragrance and flavor industry.
Uniqueness
This compound is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other butanoic acid esters. This structural feature can influence its reactivity and interactions with biological systems.
Propiedades
Número CAS |
647021-15-6 |
|---|---|
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
piperidin-2-ylmethyl butanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-5-10(12)13-8-9-6-3-4-7-11-9/h9,11H,2-8H2,1H3 |
Clave InChI |
IELZVUTXZQTIRM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCC1CCCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-({[3-(Triethoxysilyl)propyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12583646.png)
![6-[(2-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12583648.png)
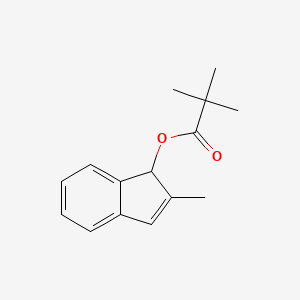
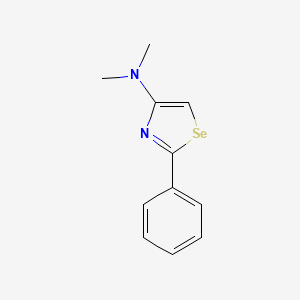
![2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1-benzothiophene](/img/structure/B12583663.png)
![1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12583681.png)
propanedinitrile](/img/structure/B12583687.png)
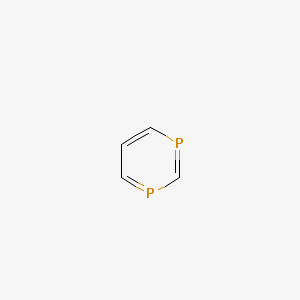

![1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B12583700.png)
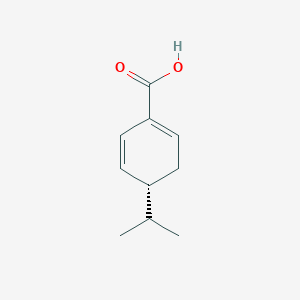
![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)
